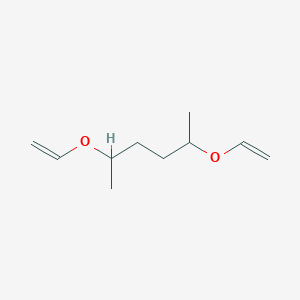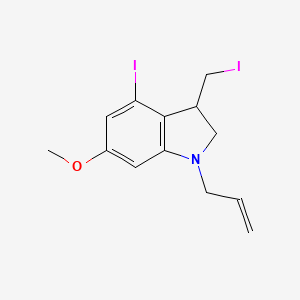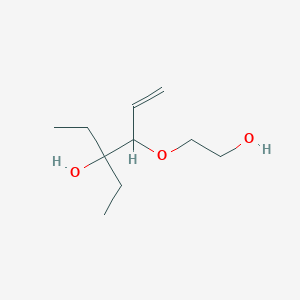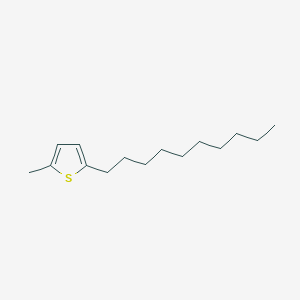
2-Decyl-5-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science . The presence of a decyl group at the 2-position and a methyl group at the 5-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-5-methylthiophene typically involves the alkylation of 5-methylthiophene with a decyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of decyl bromide or decyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of functionalized thiophenes . These methods offer scalability and efficiency, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Decyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Applications De Recherche Scientifique
2-Decyl-5-methylthiophene has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-Decyl-5-methylthiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and conductive polymers . In biological systems, thiophene derivatives interact with various molecular targets, such as enzymes and receptors, to exert their pharmacological effects .
Comparaison Avec Des Composés Similaires
2-Decylthiophene: Lacks the methyl group at the 5-position, resulting in different electronic properties.
5-Methylthiophene: Lacks the decyl group at the 2-position, affecting its solubility and reactivity.
2,5-Dimethylthiophene: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness: 2-Decyl-5-methylthiophene’s unique combination of a decyl and a methyl group provides a balance of hydrophobicity and electronic properties, making it versatile for various applications. Its structure allows for fine-tuning of its physical and chemical characteristics, which is advantageous in material science and pharmaceutical research .
Propriétés
Numéro CAS |
146670-63-5 |
|---|---|
Formule moléculaire |
C15H26S |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-decyl-5-methylthiophene |
InChI |
InChI=1S/C15H26S/c1-3-4-5-6-7-8-9-10-11-15-13-12-14(2)16-15/h12-13H,3-11H2,1-2H3 |
Clé InChI |
MMWSXASVLZOJST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



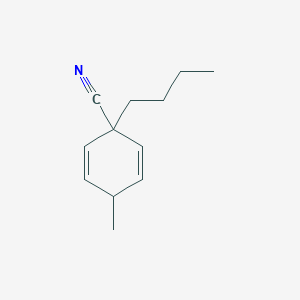
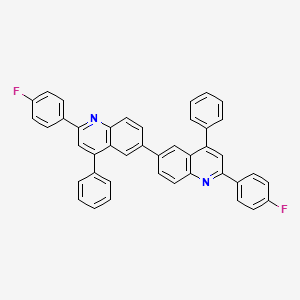
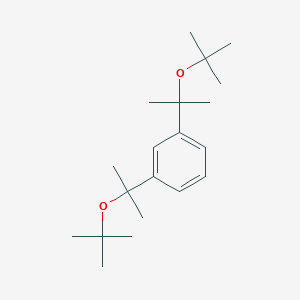
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
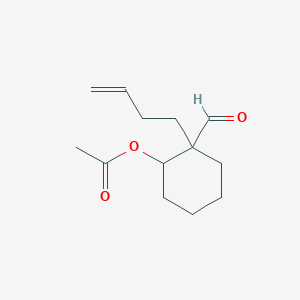
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
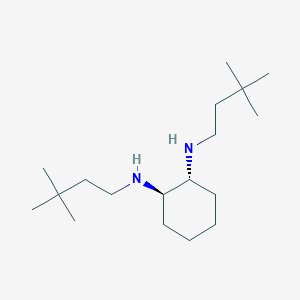
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
